molecular formula C24H18FNO5S B11480183 3-(4-Fluorophenyl)-7-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

3-(4-Fluorophenyl)-7-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11480183
M. Wt: 451.5 g/mol
InChI Key: GKDUKZMKLNZXJB-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-7-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a methoxyphenyl group, and a thienopyridine core, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-7-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid involves multiple steps, starting from commercially available precursors. The key steps typically include:

    Formation of the thienopyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl moiety is introduced into the molecule.

    Attachment of the methoxyphenyl group: This can be done through an etherification reaction, where the methoxyphenyl group is attached to the core structure.

    Final functionalization: The prop-2-yn-1-yloxy group is introduced through a coupling reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-7-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-Fluorophenyl)-7-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-7-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-Fluorophenyl)-7-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid apart is its unique combination of functional groups and core structure, which provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H18FNO5S

Molecular Weight

451.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-7-(3-methoxy-4-prop-2-ynoxyphenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C24H18FNO5S/c1-3-10-31-17-9-6-14(11-18(17)30-2)16-12-19(27)26-21-20(13-4-7-15(25)8-5-13)23(24(28)29)32-22(16)21/h1,4-9,11,16H,10,12H2,2H3,(H,26,27)(H,28,29)

InChI Key

GKDUKZMKLNZXJB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O)OCC#C

Origin of Product

United States

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